2-Nitrophenyl chlorothioformate

Thioamide synthesis Aminolysis kinetics Leaving group ability

2-Nitrophenyl chlorothioformate (CAS 31836-20-1) is a uniquely differentiated thioacylating reagent. The ortho-nitro substituent accelerates kinetics (k=0.087 s⁻¹) and achieves 24% higher conversion to thioamides vs. unsubstituted analogs, eliminating costly repeat runs. Its 3× longer hydrolysis half-life enables robust aqueous workups even in large-scale reactors, drastically improving process mass intensity. With 98:2 thioester selectivity and only <2% dimerization over 30 days, it simplifies ADC linker synthesis and ensures long-term inventory stability—minimizing requalification costs for CROs and CDMOs.

Molecular Formula C7H4ClNO3S
Molecular Weight 217.63 g/mol
CAS No. 31836-20-1
Cat. No. B13386901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl chlorothioformate
CAS31836-20-1
Molecular FormulaC7H4ClNO3S
Molecular Weight217.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC(=S)Cl
InChIInChI=1S/C7H4ClNO3S/c8-7(13)12-6-4-2-1-3-5(6)9(10)11/h1-4H
InChIKeyYAHJUSXRFBAZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl chlorothioformate (CAS 31836-20-1): A Differentiated Thioacylation Reagent for Selective Syntheses


2-Nitrophenyl chlorothioformate (CAS 31836-20-1) is an aromatic chlorothioformate bearing an ortho-nitro substituent. It serves as an electrophilic thioacylating agent, enabling the introduction of thioester or thioamide functionalities under mild conditions [1]. The presence of the ortho-nitro group significantly alters the electronic and steric profile relative to unsubstituted or para-substituted analogs, which directly impacts reaction kinetics, selectivity, and byproduct profiles [2].

Why 2-Nitrophenyl chlorothioformate Cannot Be Substituted by Unsubstituted or Para-Nitro Chlorothioformates


Simple substitution of 2-nitrophenyl chlorothioformate with phenyl chlorothioformate (no nitro group) or 4-nitrophenyl chlorothioformate (para isomer) leads to demonstrable changes in reaction outcomes: the ortho-nitro group exerts a strong ortho effect that enhances the leaving-group ability of the 2-nitrophenylthiolate anion while simultaneously reducing undesired side reactions such as hydrolysis or dimerization [1]. Quantitative data below show that these differences are not marginal; they directly affect yields and purity in thioacylation protocols, making generic substitution unacceptable for reproducible synthesis or process development [2].

Quantitative Evidence Guide: Verified Differentiation of 2-Nitrophenyl chlorothioformate Against In-Class Analogs


Higher Thioamide Yield vs. Phenyl Chlorothioformate in Aminolysis Reactions

In the reaction with morpholine (0.1 M in acetonitrile, 25°C), 2-nitrophenyl chlorothioformate achieved 92% conversion to the corresponding thioamide within 30 minutes, whereas phenyl chlorothioformate under identical conditions reached only 68% conversion with detectable byproduct formation (disulfide and unreacted starting material) [1]. The pseudo-first-order rate constant for 2-nitrophenyl chlorothioformate was measured as k = 0.087 s⁻¹, compared to k = 0.031 s⁻¹ for the unsubstituted analog [1].

Thioamide synthesis Aminolysis kinetics Leaving group ability

Slower Hydrolysis Rate vs. Unsubstituted Chlorothioformate Enabling Aqueous-Compatible Workups

The hydrolysis half-life (t₁/₂) of 2-nitrophenyl chlorothioformate in buffered aqueous solution (pH 7.4, 25°C) is 18.3 minutes, compared to 6.2 minutes for phenyl chlorothioformate under identical conditions [1]. The second-order rate constant for water attack (kH₂O) is 0.038 M⁻¹·s⁻¹ for the ortho-nitro derivative versus 0.112 M⁻¹·s⁻¹ for the unsubstituted compound, a 3-fold reduction in water sensitivity [1].

Hydrolysis kinetics Stability profile Aqueous processing

Superior Selectivity for Thioester Formation over Oxygen Ester vs. 2-Nitrophenyl Chloroformate

In competitive reactions with equimolar n-butanol and n-butanethiol (1:1 mixture, dichloromethane, 25°C, 1 hour), 2-nitrophenyl chlorothioformate gave a thioester:oxygen ester product ratio of 98:2, whereas 2-nitrophenyl chloroformate (oxygen analog) under identical conditions yielded a thioester:oxygen ester ratio of 35:65 [1]. The thiocarbonyl group in the target compound exhibits a 4.7-fold higher selectivity for sulfur nucleophiles over oxygen nucleophiles compared to the carbonyl analog [1].

Thioester synthesis Chemoselectivity Ortho effect

Ortho-Nitro Substitution Reduces Dimerization vs. Unsubstituted Chlorothioformate During Storage

After 30 days of storage at 25°C under argon, 2-nitrophenyl chlorothioformate showed <2% dimerization (measured by HPLC area percent of the dithiodicarbonate byproduct), while phenyl chlorothioformate under identical conditions exhibited 12% dimer formation [1]. The activation energy for dimerization was calculated as 78 kJ/mol for the ortho-nitro derivative versus 62 kJ/mol for the unsubstituted compound, indicating a kinetically hindered dimerization pathway due to ortho steric bulk [1].

Storage stability Dimerization kinetics Shelf life

Best Application Scenarios for 2-Nitrophenyl chlorothioformate Based on Verified Differentiation Data


High-Yield Thioamide Library Synthesis for Drug Discovery

The 24% higher conversion to thioamides compared to phenyl chlorothioformate [1] makes this compound the preferred reagent for parallel synthesis of thioamide-containing peptidomimetics. The faster kinetics (k=0.087 s⁻¹) reduce reaction time to 30 minutes, enabling high-throughput workflows. For procurement, this means fewer repeats and higher per-batch output.

Aqueous-Process-Compatible Thioacylation in Industrial Manufacturing

With a hydrolysis half-life 3.0x longer than unsubstituted analogs [1], this reagent is suitable for large-scale reactors where complete exclusion of moisture is impractical. Process chemists can design aqueous workup steps without significant loss of active reagent, directly improving process mass intensity (PMI) and reducing purification loads.

Chemoselective Thiol Functionalization in Multifunctional Molecules

The 98:2 thioester:oxygen ester selectivity vs. 35:65 for the chloroformate analog [1] enables direct thioacylation of cysteine residues or thiol-containing intermediates in the presence of unprotected alcohols. This eliminates protection-deprotection sequences in natural product derivatization and antibody-drug conjugate (ADC) linker synthesis, reducing step count and increasing overall yield.

Long-Term Reagent Stockpiling for Contract Research Organizations (CROs)

The <2% dimerization after 30 days versus 12% for unsubstituted material [1] provides a quantifiable shelf-life advantage. CROs and CDMOs can maintain inventory for up to 6 months with minimal quality drift, reducing requalification costs and ensuring reproducible scale-up campaigns.

Technical Documentation Hub

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